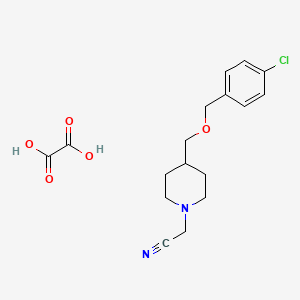
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate is a useful research compound. Its molecular formula is C17H21ClN2O5 and its molecular weight is 368.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Structurally similar 1, 4-disubstituted piperidines have been found to be highly selective for resistant plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum . This suggests that the compound may interact with its targets to inhibit their function, leading to the death of the parasite.
Biochemical Pathways
Given its potential antimalarial activity, it may affect pathways related to the survival and replication of plasmodium falciparum .
Pharmacokinetics
Similar compounds have been evaluated for their antiplasmodial activity in vitro , suggesting that they may have suitable bioavailability for this application.
Result of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum , suggesting that this compound may have a similar effect.
生物活性
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Piperidine Derivative : The reaction of piperidine with 4-chlorobenzyl chloride in the presence of a base (e.g., sodium hydroxide) to form the piperidine derivative.
- Acetonitrile Introduction : The introduction of acetonitrile to the piperidine derivative, often through nucleophilic substitution.
- Oxalate Salt Formation : Finally, the reaction with oxalic acid to form the oxalate salt.
The resulting compound is characterized by its complex structure featuring a piperidine ring, a chlorobenzyl moiety, and an acetonitrile group.
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes or receptors involved in metabolic pathways.
Case Studies and Research Findings
Recent research has explored the biological implications of this compound in various contexts:
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections .
- Oxalate Metabolism : Given its oxalate component, research has investigated its role in kidney stone formation and metabolism. A review highlighted the impact of dietary oxalates on kidney health and suggested that compounds like this could influence urinary oxalate levels .
- Inhibition Studies : Inhibitory effects on specific enzymes related to metabolic disorders have been observed, indicating potential therapeutic applications in conditions such as diabetes or obesity .
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Enzyme inhibition | |
| Compound C | Oxalate metabolism |
Table 2: Synthesis Pathway Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Piperidine Reaction | Piperidine + 4-chlorobenzyl chloride | Piperidine derivative |
| Acetonitrile Introduction | Acetonitrile + base | Acetonitrile-substituted product |
| Oxalate Formation | Oxalic acid + previous product | This compound |
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetonitrile;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.C2H2O4/c16-15-3-1-13(2-4-15)11-19-12-14-5-8-18(9-6-14)10-7-17;3-1(4)2(5)6/h1-4,14H,5-6,8-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYOIRHXRGDNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













